Sinapinic acid

Description

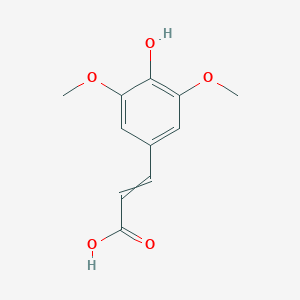

Structure

3D Structure

Properties

CAS No. |

530-59-6 |

|---|---|

Molecular Formula |

C11H12O5 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

(Z)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13)/b4-3- |

InChI Key |

PCMORTLOPMLEFB-ARJAWSKDSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C\C(=O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)O |

Other CAS No. |

7361-90-2 530-59-6 |

physical_description |

Light yellow powder; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

Synonyms |

(E)-sinapic acid 2-propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)- 3,5-dimethoxy-4-hydroxycinnamic acid 4-hydroxy-3,5-dimethoxycinnamic acid cinnamic acid, 4-hydroxy-3,5-dimethoxy-, (E)- sinapic acid sinapic acid, (E)- sinapinic acid synapitic acid trans-sinapic acid trans-sinapinic acid |

Origin of Product |

United States |

Foundational & Exploratory

sinapinic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapinic acid, a naturally occurring hydroxycinnamic acid, is a member of the phenylpropanoid family.[1] Widely distributed in the plant kingdom, it is found in fruits, vegetables, cereal grains, and oilseed crops.[2] This document provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid, possesses a cinnamic acid backbone substituted with one hydroxyl and two methoxy groups on the phenyl ring.[3] This structure contributes to its notable antioxidant properties and its utility as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[2][4]

The trans-isomer is the most common form.[5] The key functional groups—a carboxylic acid, a phenolic hydroxyl group, and two methoxy groups—dictate its chemical reactivity and solubility characteristics.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Yellow to tan crystalline powder | [7] |

| Molecular Formula | C₁₁H₁₂O₅ | [1][8] |

| Molecular Weight | 224.21 g/mol | [1][8] |

| Melting Point | 192-205 °C (with decomposition) | [1][7][9][10] |

| Boiling Point | ~403.4 - 490.0 °C at 760 mmHg | [7][9][11] |

| Density | ~1.3 g/cm³ | [9][11] |

| pKa (predicted) | 3.41 (Strongest Acidic) | [12] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | 7082 mg/L @ 25 °C (estimated), sparingly soluble | [7][13] |

| Ethanol | Soluble, especially when hot | [2][7][14] |

| Methanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL, 100 mg/mL | [2][15][16] |

| Dimethylformamide (DMF) | ~10 mg/mL | [15] |

| Dioxane | 1 g/10 mL (hot) | [13][17] |

| Acetonitrile/Water (50:50) with 0.1% TFA | Saturated solution | [8] |

Table 3: Spectral Properties of this compound

| Spectral Data | Wavelengths/Shifts | Reference(s) |

| UV-Vis (λmax) | ~303-329 nm (in various solvents) | [15][18][19] |

| ¹H NMR (DMSO-d₆) | δ 12.10 (s, 1H), 8.88 (s, 1H), 7.47 (d, J = 15.9 Hz, 1H), 6.97 (s, 2H), 6.40 (d, J = 15.9 Hz, 1H), 3.78 (s, 6H) | |

| ¹³C NMR (D₂O) | δ 178.717, 150.143, 144.046, 138.029, 129.492, 124.415, 107.631, 58.689 |

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound.

Synthesis via Knoevenagel-Doebner Condensation

This compound can be synthesized from syringaldehyde and malonic acid through a Knoevenagel-Doebner condensation.[9][11][16]

Protocol:

-

Dissolve malonic acid (2 equivalents) in pyridine.

-

Add syringaldehyde (1 equivalent) and piperidine (as a catalyst) to the solution.

-

Heat the reaction mixture. The temperature can be optimized to maximize the yield of this compound and minimize the formation of the byproduct 4-vinylsyringol. A temperature around 70°C for 2.5 hours has been shown to be effective.[11][16]

-

After the reaction is complete, remove the pyridine under reduced pressure.

-

The residue can then be worked up, for example, by dissolving in a saturated aqueous solution of sodium bicarbonate and then acidifying to precipitate the this compound.[9]

Knoevenagel-Doebner condensation for this compound synthesis.

Purification by Recrystallization

For the purification of solid organic compounds like this compound, recrystallization is a common and effective method.

General Protocol:

-

Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or aqueous ethanol mixtures are often good choices.

-

Dissolution: Dissolve the impure this compound in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals, for instance, in a desiccator or a vacuum oven, to remove any residual solvent.

Analytical Procedures

Protocol:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol, methanol, or a water/acetonitrile mixture).

-

From the stock solution, prepare a series of dilutions to the desired concentrations for analysis.

-

Use a quartz cuvette to measure the absorbance of the solutions using a UV-Vis spectrophotometer, scanning across a relevant wavelength range (e.g., 200-400 nm) to determine the absorbance maximum (λmax).

Protocol:

-

Weigh approximately 5-25 mg of purified this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube and ensure the solution is homogeneous.

This compound is a widely used matrix for the analysis of proteins and peptides by MALDI mass spectrometry.[8]

Dried Droplet Method Protocol:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

-

Mix the matrix solution with the analyte solution (e.g., protein or peptide sample), typically in a 1:1 ratio.

-

Spot a small volume (0.5-1 µL) of the mixture onto the MALDI target plate.

-

Allow the spot to air-dry at room temperature, permitting the co-crystallization of the matrix and analyte.

-

The plate is then ready for analysis in the mass spectrometer.

Workflow for using this compound as a MALDI matrix.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Its mechanisms of action involve the modulation of several key signaling pathways.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammatory responses. Some studies suggest that this compound can inhibit the activation of NF-κB.[10] The canonical pathway of NF-κB activation involves the phosphorylation and subsequent degradation of its inhibitor, IκB, allowing the p50/p65 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may interfere with this cascade, although the precise point of inhibition is a subject of ongoing investigation.

Potential inhibition of the NF-κB signaling pathway by this compound.

Histone Deacetylase (HDAC) Inhibition

This compound has been identified as an inhibitor of histone deacetylases (HDACs), with a reported IC₅₀ of 2.27 mM.[2][10] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of genes, including those involved in cell cycle arrest and apoptosis. This mechanism is thought to contribute to its anti-cancer properties.

Mechanism of HDAC inhibition by this compound.

Modulation of GABA-A Receptors

The anxiolytic effects of this compound are believed to be mediated through its interaction with the GABAergic system.[10] Specifically, it has been shown to act as a positive allosteric modulator of GABA-A receptors.[7] GABA-A receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect. Positive allosteric modulators like this compound bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA and increasing the chloride ion flow. This action is reversed by GABA-A receptor antagonists such as flumazenil and bicuculline.[7]

Positive allosteric modulation of GABA-A receptor by this compound.

Conclusion

This compound is a versatile phenolic compound with well-characterized chemical and physical properties. Its utility in analytical techniques such as MALDI-MS is well-established, and its biological activities, including the modulation of key signaling pathways like NF-κB, HDAC, and GABA-A receptors, make it a compound of significant interest for further research and potential therapeutic applications. The experimental protocols provided herein offer a practical guide for the synthesis, purification, and analysis of this compound in a laboratory setting.

References

- 1. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Easy protocol for making a good E-sinapinic acid matrix for neutral and sulfated carbohydrate MALDI-MS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

- 10. Negative Allosteric Modulation of Gamma-Aminobutyric Acid A Receptors at α5 Subunit-Containing Benzodiazepine Sites Reverses Stress-Induced Anhedonia and Weakened Synaptic Function in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation of sinapic acid from broccoli using molecularly imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jchr.org [jchr.org]

- 17. Nitric Oxide Modulation of GABAergic Synaptic Transmission in Mechanically Isolated Rat Auditory Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stabilization of GABAA Receptors at Endocytic Zones Is Mediated by an AP2 Binding Motif within the GABAA Receptor β3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Mechanism of Action of Sinapinic Acid in MALDI

For researchers, scientists, and drug development professionals, understanding the underlying mechanisms of analytical techniques is paramount for robust and reliable data generation. Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone technology for the analysis of biomolecules, and the choice of matrix is critical to its success. Sinapinic acid (SA) has established itself as a matrix of choice, particularly for high-mass proteins. This guide provides a detailed examination of its mechanism of action, supported by experimental protocols and data.

Introduction to this compound in MALDI

This compound (3,5-dimethoxy-4-hydroxycinnamic acid) is a naturally occurring hydroxycinnamic acid that is widely used as a matrix in MALDI mass spectrometry.[1] Its efficacy stems from several key properties: it is a strong absorber of ultraviolet (UV) light, particularly at the wavelengths of common MALDI lasers (e.g., 337 nm nitrogen lasers), and it can effectively donate protons to analyte molecules, facilitating their ionization.[1] It is considered a "soft" matrix, meaning it imparts less internal energy to the analyte upon desorption compared to "hard" matrices like α-cyano-4-hydroxycinnamic acid (CHCA). This property minimizes fragmentation, making SA highly suitable for the analysis of large, intact proteins (10–150 kDa).[2][3]

The Core Mechanism of Action

The role of this compound in the MALDI process can be dissected into a sequence of four critical events: co-crystallization, laser energy absorption, desorption/ablation, and analyte ionization. The ionization step is the most complex and is believed to occur through a combination of proposed mechanisms.

The process begins by mixing the analyte solution with a molar excess of the this compound matrix solution. This mixture is then spotted onto a MALDI target plate and allowed to dry. During solvent evaporation, the this compound crystallizes, incorporating the analyte molecules into its crystal lattice. This ensures a homogeneous distribution of the analyte within the matrix, which is crucial for reproducible desorption and ionization.

A pulsed UV laser is directed at the co-crystallized sample. The chromophoric structure of this compound allows it to efficiently absorb this laser energy, while the analyte, which typically does not absorb at this wavelength, remains intact.[4] This selective energy absorption is the foundational principle of MALDI, protecting the analyte from direct laser-induced degradation.

The intense and rapid deposition of laser energy into the this compound crystals leads to a phase transition, causing the explosive disintegration of a small volume of the matrix. This event, known as ablation, ejects a dense plume of both matrix and analyte molecules into the gas phase in the mass spectrometer's source region.

Once in the gas phase, the analyte molecules must be ionized to be manipulated and detected by the mass spectrometer. The primary role of this compound is to facilitate this process, which is thought to occur via the following pathways:

-

Primary Ionization of the Matrix: The high-energy laser pulse is sufficient to ionize a fraction of the this compound molecules. Studies have shown this to be a two-photon process, where the absorption of two laser photons by a single SA molecule leads to the formation of a this compound radical cation (SA•+).[5]

-

Secondary Ionization via Proton Transfer: This is the dominant mechanism for analyte ionization. In the dense, high-pressure gas plume, the newly formed SA•+ radical cations, which are highly acidic, collide with neutral analyte molecules (A). During these collisions, the this compound cation donates a proton to the analyte, resulting in a protonated analyte ion ([A+H]+) and a neutral matrix radical.[5][6] This gas-phase protonation is the key event that generates the ions subsequently analyzed by the mass spectrometer.

The overall process is visualized in the signaling pathway diagram below.

The chemical reactions central to the ionization process are further detailed in the diagram below.

Quantitative Data and Properties

The effective use of this compound relies on an understanding of its physical properties and optimal preparation conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₂O₅ | [1] |

| Molar Mass | 224.21 g/mol | [1] |

| Common Name | This compound (SA) | [2] |

| Systematic Name | 3,5-Dimethoxy-4-hydroxycinnamic acid | |

| Melting Point | ~202-205 °C (decomposes) | [1] |

| Appearance | Slightly yellow powder |

| Optimal Laser Wavelengths | 337 nm, 355 nm |[4] |

Table 2: Typical this compound Matrix Preparation for Protein Analysis

| Component | Concentration / Ratio | Purpose |

|---|---|---|

| This compound | 10 mg/mL | The energy-absorbing matrix. |

| Acetonitrile (ACN) | 30-70% | Organic solvent to dissolve SA and promote crystallization. |

| Purified Water | 30-70% | Aqueous solvent for analyte compatibility. |

| Trifluoroacetic Acid (TFA) | 0.1% | Acidifier to promote analyte protonation and improve peak resolution. |

Experimental Protocols

Precise and consistent sample preparation is key to successful MALDI analysis. The following are standard protocols for using this compound.

This is the most common and straightforward method for preparing MALDI samples with this compound.

1. Preparation of Matrix Stock Solution:

-

Weigh 10 mg of high-purity this compound.[7]

-

Dissolve the SA in 1.0 mL of a solvent mixture, typically consisting of 50% acetonitrile and 0.1% trifluoroacetic acid in proteomics-grade water.[7]

-

Vortex the solution vigorously to ensure the matrix is fully dissolved. This solution should be prepared fresh for best results.

2. Sample-Matrix Mixture Preparation:

-

In a separate microcentrifuge tube, mix the analyte solution with the matrix stock solution.

-

The optimal matrix-to-analyte molar ratio is typically between 5,000:1 and 10,000:1. In practice, this often translates to mixing the solutions at a volume ratio between 1:1 and 1:10 (analyte:matrix).

3. Spotting and Crystallization:

-

Pipette 0.5 to 1.0 µL of the final mixture onto a designated spot on the MALDI target plate.[7]

-

Allow the droplet to air-dry completely at room temperature.[7] This allows for the co-crystallization of the matrix and analyte.

-

The spot should dry to a uniform, light-colored film of fine crystals.

4. Analysis:

-

Once dry, load the target plate into the MALDI mass spectrometer for analysis.

This method can sometimes yield more homogeneous crystal formation and is useful for analytes that are difficult to crystallize with the dried-droplet method.

1. Preparation of Matrix Stock Solution:

-

Prepare the this compound stock solution as described in Protocol 1.

2. Pre-spotting the Matrix:

-

Apply 0.5 µL of the matrix stock solution to the MALDI target plate and allow it to evaporate completely. This creates a thin, uniform seed layer of matrix crystals.[7]

3. Analyte Application:

-

Dispense 0.5 to 1.0 µL of the analyte solution directly on top of the dried matrix spot.[7]

4. Crystallization and Analysis:

-

Allow the analyte droplet to dry, incorporating the analyte into the seed crystals.

-

Load the plate into the mass spectrometer for analysis.

Conclusion

This compound's role as a MALDI matrix is a well-orchestrated process involving efficient energy absorption, soft desorption, and effective proton transfer. Its ability to form radical cations via a two-photon absorption mechanism, followed by gas-phase protonation of the analyte, is central to its function. This mechanism, combined with its property of inducing minimal analyte fragmentation, solidifies its position as an indispensable tool for the mass spectrometric analysis of high-molecular-weight proteins and other large biomolecules. Mastery of the experimental protocols for its use is essential for any researcher leveraging the power of MALDI-MS in proteomics and related fields.

References

A Comprehensive Technical Guide to Sinapinic Acid: From Natural Sources to Synthesis and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapinic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a naturally occurring hydroxycinnamic acid that has garnered significant interest within the scientific community. As a member of the phenylpropanoid family, it is widely distributed throughout the plant kingdom and is a common constituent of the human diet.[1][2] Its recognized antioxidant, anti-inflammatory, and potential therapeutic properties have made it a focal point for research in nutrition, pharmacology, and drug development.[2][3] This in-depth technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and chemical synthesis, and an exploration of its engagement with key biological signaling pathways.

Natural Sources of this compound

This compound is ubiquitously found in a variety of plants, where it exists in both its free form and as esterified derivatives.[2][4] The Brassicaceae family, in particular, is a rich source of this compound and its esters, most notably sinapine (sinapoyl choline).[4][5][6] Significant concentrations are also present in cereals, citrus fruits, and various herbs and spices.[2][7] The concentration of this compound and its derivatives can vary considerably depending on the plant species, cultivar, growing conditions, and the specific part of the plant.

Quantitative Occurrence of this compound and Its Derivatives in Various Plant Sources

| Plant Family | Species | Plant Part | Compound | Concentration (mg/g of biomass) | Reference |

| Brassicaceae | Brassica napus (Rapeseed/Canola) | Defatted Meal | Sinapine | 6.11 - 10.11 | [1] |

| Brassica napus (Rapeseed/Canola) | Defatted Meal | Sinapic Acid (free) | 0.09 - 0.59 | [1] | |

| Brassica napus (Rapeseed/Canola) | Defatted Meal | Sinapoyl Glucose | 1.35 - 1.99 | [1] | |

| Brassica napus (Rapeseed/Canola) | Meal (after hydrolysis) | Sinapic Acid | up to 14.0 | [4] | |

| Brassica juncea (Mustard) | Bran | Sinapine | up to 8.7 | [4] | |

| Cereals | Various | Grains | Sinapic Acid | 0.07 - 56.05 (µg/g) | [7] |

| Fruits | Fragaria ananassa (Strawberry) | Fruit | Sinapoyl Esters | up to 0.45 | [2] |

| Citrus limon (Lemon) | Fruit | Sinapic Acid | - | [5] | |

| Vegetables | Various | - | Sinapic Acid | 0.5 - 180.1 (µg/g) | [7] |

Extraction and Synthesis of this compound

The isolation of this compound from natural sources and its chemical synthesis are crucial for its study and application. A variety of protocols have been developed for both processes, each with its own advantages and considerations.

Experimental Protocols

This protocol provides a general method for the solvent extraction of this compound and its derivatives.

-

Sample Preparation: Defatted Brassica seed meal is finely ground to increase the surface area for extraction.

-

Solvent Extraction: The ground meal is suspended in a hydro-alcoholic solvent, typically a mixture of ethanol or methanol and water (e.g., 70% ethanol). The ratio of solvent to meal is optimized to ensure efficient extraction.

-

Extraction Conditions: The mixture is agitated at a controlled temperature (e.g., 55-75°C) for a defined period to maximize the yield of phenolic compounds.

-

Solid-Liquid Separation: The extract is separated from the solid residue by filtration or centrifugation.

-

Hydrolysis (Optional): To liberate free this compound from its esters (like sinapine), the extract can be subjected to alkaline hydrolysis (e.g., using sodium hydroxide) followed by acidification.

-

Purification: The crude extract can be purified using techniques such as liquid-liquid extraction with a solvent like ethyl acetate, followed by chromatographic methods (e.g., column chromatography on silica gel or preparative HPLC) to isolate pure this compound.

This is a widely used and efficient method for the chemical synthesis of this compound.

-

Reactant Preparation: Malonic acid is dissolved in pyridine, which acts as both a solvent and a base.

-

Addition of Reagents: Syringaldehyde and a catalytic amount of piperidine are added to the solution.

-

Reaction: The reaction mixture is heated to a controlled temperature, typically around 70°C. The temperature is critical to prevent the decarboxylation of the product to 4-vinylsyringol.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, the pyridine is removed under reduced pressure. The residue is then dissolved in a sodium bicarbonate solution and washed with an organic solvent to remove any unreacted aldehyde.

-

Precipitation and Purification: The aqueous layer is acidified (e.g., with hydrochloric acid) to precipitate the this compound. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Extraction and Synthesis

Biological Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathways

The anti-inflammatory properties of this compound are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2).[6][8][9] this compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[6][8]

-

MAPK Pathway: The MAPK family, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[10][11] this compound can attenuate the phosphorylation of JNK, p38, and ERK, thus inhibiting the downstream activation of transcription factors and the production of inflammatory mediators.[10][11]

-

NLRP3 Inflammasome Pathway: this compound has also been found to specifically inhibit the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[7][12] This multi-protein complex is responsible for the activation of caspase-1 and the subsequent processing and secretion of the pro-inflammatory cytokine IL-1β.[7][12] By blocking NLRP3 inflammasome activation, this compound further dampens the inflammatory response.[7][12]

Antioxidant Signaling Pathways

The antioxidant activity of this compound is linked to its ability to scavenge free radicals and modulate cellular antioxidant defense systems. One of the key pathways involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway .

-

Nrf2/HO-1 Pathway: Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE). This initiates the transcription of a battery of antioxidant and cytoprotective genes, including HO-1. This compound has been shown to promote the activation of the Nrf2/HO-1 signaling pathway, thereby enhancing the cellular antioxidant capacity and protecting against oxidative damage.[4][5]

Conclusion

This compound is a readily available natural product with a well-defined chemistry for its isolation and synthesis. Its significant biological activities, particularly its anti-inflammatory and antioxidant effects, are underpinned by its ability to modulate key signaling pathways such as NF-κB, MAPK, and Nrf2/HO-1. This comprehensive understanding of its sources, synthesis, and molecular mechanisms of action provides a solid foundation for further research and development of this compound and its derivatives as potential therapeutic agents for a range of diseases. The detailed protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for scientists and researchers in this endeavor.

References

- 1. Pharmacological and therapeutic applications of Sinapic acid—an updated review - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. Sinapic Acid Attenuates the Neuroinflammatory Response by Targeting AKT and MAPK in LPS-Activated Microglial Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sinapic acid ameliorates cardiac dysfunction and cardiomyopathy by modulating NF-κB and Nrf2/HO-1 signaling pathways in streptozocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effects of sinapic acid through the suppression of inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sinapic Acid Derivatives as Potential Anti-Inflammatory Agents: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sinapic Acid Attenuates the Neuroinflammatory Response by Targeting AKT and MAPK in LPS-Activated Microglial Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Sinapinic Acid: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for sinapinic acid. The information is compiled from various safety data sheets (SDS) to ensure a comprehensive understanding for professionals in research and drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are:

-

Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

-

Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2][3]

Quantitative Safety Data

Quantitative data on the toxicity of this compound is limited. Most safety data sheets indicate that specific values for acute toxicity, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), are not available.[5] Similarly, specific occupational exposure limits have not been widely established. However, some data for general particulates is available.

| Data Point | Value | Reference |

| Acute Oral Toxicity (LD50) | No data available | [5] |

| Acute Dermal Toxicity (LD50) | No data available | |

| Acute Inhalation Toxicity (LC50) | No data available | |

| OSHA PEL | No data available | [1] |

| NIOSH REL | No data available | [1] |

| ACGIH TLV | No data available | [1] |

| Oregon PEL (Particulates Not Otherwise Regulated - Respirable Fraction) | 5 mg/m³ | [6] |

| Oregon PEL (Particulates Not Otherwise Regulated - Total Dust) | 10 mg/m³ | [6] |

Experimental Protocols: Emergency and Handling Procedures

The following sections detail the recommended procedures for handling this compound, responding to exposure, and managing spills.

3.1 First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

3.2 Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound:

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Avoid breathing dust or fumes.[1] Use only in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE).[1] Minimize dust generation and accumulation.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container.[1] Keep in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]

3.3 Fire-Fighting Measures

In the event of a fire involving this compound:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

3.4 Accidental Release Measures

For spills of this compound, the following procedures should be followed:

-

Personal Precautions: Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhaling dust.[1]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[1]

-

Containment and Cleanup: For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust. For large spills, dike the area to contain the spill and follow the same cleanup procedure.

Visualized Workflows and Protocols

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Workflow for handling a this compound spill.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sinapinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapinic acid, a naturally occurring hydroxycinnamic acid, has garnered significant attention within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental methodologies, and insights into its molecular interactions. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and visualizes critical biological pathways and experimental workflows using the DOT language for Graphviz.

Chemical Identity and Physical Properties

This compound, systematically named (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid, is a phenolic compound widely distributed in the plant kingdom.[1][2][3] It belongs to the phenylpropanoid family and is recognized for its role as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry due to its ability to absorb laser radiation and donate protons.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | [1] |

| Synonyms | Sinapic acid, 3,5-Dimethoxy-4-hydroxycinnamic acid | [1] |

| Chemical Formula | C₁₁H₁₂O₅ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid/powder | [4] |

| Melting Point | 203-205 °C (decomposes) | [1] |

| Boiling Point | 403.4 °C at 760 mmHg (estimated) | [4] |

| pKa | 4.5 | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | 0.226 ± 0.001 mg/mL (very slightly soluble) | [6] |

| 0.1 N HCl | 0.209 ± 0.005 mg/mL | [6] |

| Ethanol | Soluble | [7] |

| Methanol | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [8] |

| Dimethylformamide (DMF) | ~10 mg/mL | [8] |

| Dioxane | 1 g/10 mL (hot) | |

| Hexane | Low solubility | [4] |

Spectroscopic Properties

The spectroscopic characteristics of this compound are fundamental for its identification, quantification, and for studying its interactions with other molecules.

Table 3: Spectroscopic Data for this compound

| Technique | Wavelength (λmax) | Observations | References |

| UV-Vis Absorption | ~311 nm (neutral form), ~303 nm (anionic form) | Absorption maxima can be influenced by solvent polarity. | [9] |

| Fluorescence Emission | Emission spectra are dependent on the excitation wavelength and solvent polarity. | The fluorescence intensity can be quenched by other molecules, such as caffeine. | [10][11] |

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by its functional groups: a carboxylic acid, a phenolic hydroxyl group, and two methoxy groups on the aromatic ring.

Chemical Stability and Reactivity:

-

Stability: this compound is generally stable under standard conditions but is incompatible with strong oxidizing agents and strong bases.[12]

-

Antioxidant Activity: The phenolic hydroxyl group is a potent hydrogen donor, enabling this compound to scavenge free radicals such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is a key mechanism behind its antioxidant properties. The reaction often proceeds via a Hydrogen Atom Transfer (HAT) mechanism.[13]

-

Esterification: The carboxylic acid group can undergo esterification reactions to form sinapate esters. Many derivatives of this compound, such as sinapoyl choline (sinapine) and sinapoyl malate, exist naturally in plants.[2]

-

Dimerization: this compound can form dimers with itself and other phenolic acids like ferulic acid, which is relevant to the structure of plant cell walls.[2]

-

Synthesis: A common laboratory synthesis method for this compound is the Knoevenagel-Doebner condensation of syringaldehyde and malonic acid.[14]

Experimental Protocols

Determination of Aqueous Solubility by HPLC

This protocol outlines the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for determining the aqueous solubility of this compound.

UV-Visible Spectrophotometry

This protocol describes the measurement of the UV-Vis absorption spectrum of this compound.[10][15][16]

Caption: Protocol for obtaining the UV-Vis absorption spectrum of this compound.

Fluorescence Spectroscopy

This protocol details the steps to measure the fluorescence spectrum of this compound.[10][11][17][18]

Caption: Protocol for measuring the fluorescence spectrum of this compound.

Biological Activities and Signaling Pathways

This compound exerts its biological effects by modulating various cellular signaling pathways.

Anti-inflammatory and Antioxidant Pathways

This compound's anti-inflammatory and antioxidant effects are primarily mediated through the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 pathway.[19][20][21][22][23][24][25] It also suppresses the NLRP3 inflammasome.[26][27]

Caption: this compound's modulation of inflammatory and antioxidant pathways.

Anticancer Signaling Pathways

In cancer cells, this compound has been shown to induce apoptosis and inhibit proliferation by modulating pathways such as the AKT/Gsk-3β and Bax/Bcl-2 signaling cascades.[28][29][30][31]

Caption: this compound's pro-apoptotic signaling in cancer cells.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of this compound, supported by experimental protocols and visualizations of its key biological signaling pathways. The compiled data underscores the compound's potential as a versatile scaffold in drug development. Its well-defined chemical characteristics, coupled with its significant antioxidant, anti-inflammatory, and anticancer activities, make it a compelling candidate for further preclinical and clinical investigation. The methodologies and pathway diagrams presented herein are intended to facilitate and guide future research efforts aimed at harnessing the therapeutic potential of this compound and its derivatives.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for Sinapic acid (HMDB0032616) [hmdb.ca]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Sinapic Acid Co-Amorphous Systems with Amino Acids for Improved Solubility and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Kinetic Reaction Mechanism of Sinapic Acid Scavenging NO2 and OH Radicals: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Spectroscopic demonstration of sinapic acid methyl ester complexes with serum albumins - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09980H [pubs.rsc.org]

- 18. Photophysical Properties of Sinapic Acid and Ferulic Acid and Their Binding Mechanism with Caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sinapic acid ameliorates cardiac dysfunction and cardiomyopathy by modulating NF-κB and Nrf2/HO-1 signaling pathways in streptozocin induced diabetic rats [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Sinapic Acid Inhibits IL-1β-Induced Apoptosis and Catabolism in Nucleus Pulposus Cells and Ameliorates Intervertebral Disk Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Sinapic acid modulates Nrf2/HO-1 signaling pathway in cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. cdnsciencepub.com [cdnsciencepub.com]

- 30. Effects of Sinapic Acid Combined with Cisplatin on the Apoptosis and Autophagy of the Hepatoma Cells HepG2 and SMMC-7721 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Sinapinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of sinapinic acid in a variety of common organic solvents. Understanding the solubility of this compound, a naturally occurring phenolic compound with significant antioxidant and therapeutic potential, is critical for its extraction, purification, formulation, and delivery in pharmaceutical and nutraceutical applications. This document compiles quantitative solubility data, details established experimental protocols for solubility determination, and presents visual workflows and relationships to aid in research and development.

Quantitative Solubility of this compound

The solubility of this compound is influenced by the polarity of the solvent and the temperature. The following table summarizes the available quantitative solubility data for this compound in various organic solvents at different temperatures. The data is primarily derived from a comprehensive study by Shakeel et al. (2016), with additional data points from various chemical suppliers. For ease of comparison, all solubility data has been converted to milligrams per milliliter (mg/mL).

| Solvent | Polarity Index (P') | Temperature (°C) | Solubility (mg/mL) | Reference |

| Alcohols | ||||

| Methanol | 5.1 | 25 | 10.12 | Shakeel et al., 2016 |

| 30 | 11.45 | Shakeel et al., 2016 | ||

| 35 | 13.01 | Shakeel et al., 2016 | ||

| 40 | 14.83 | Shakeel et al., 2016 | ||

| 45 | 16.96 | Shakeel et al., 2016 | ||

| Ethanol | 4.3 | 25 | 12.05 | Shakeel et al., 2016 |

| 30 | 13.68 | Shakeel et al., 2016 | ||

| 35 | 15.54 | Shakeel et al., 2016 | ||

| 40 | 17.65 | Shakeel et al., 2016 | ||

| 45 | 20.06 | Shakeel et al., 2016 | ||

| - | - | ≥8.92 | APExBIO | |

| - | - | 25 (ultrasonication) | MedChemExpress[1] | |

| Isopropanol (IPA) | 3.9 | 25 | 8.89 | Shakeel et al., 2016 |

| 30 | 10.11 | Shakeel et al., 2016 | ||

| 35 | 11.52 | Shakeel et al., 2016 | ||

| 40 | 13.14 | Shakeel et al., 2016 | ||

| 45 | 14.99 | Shakeel et al., 2016 | ||

| 1-Butanol | 3.9 | 25 | 7.98 | Shakeel et al., 2016 |

| 30 | 9.09 | Shakeel et al., 2016 | ||

| 35 | 10.37 | Shakeel et al., 2016 | ||

| 40 | 11.83 | Shakeel et al., 2016 | ||

| 45 | 13.51 | Shakeel et al., 2016 | ||

| 2-Butanol | 3.7 | 25 | 8.43 | Shakeel et al., 2016 |

| 30 | 9.61 | Shakeel et al., 2016 | ||

| 35 | 10.96 | Shakeel et al., 2016 | ||

| 40 | 12.51 | Shakeel et al., 2016 | ||

| 45 | 14.28 | Shakeel et al., 2016 | ||

| Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | 31.95 | Shakeel et al., 2016 |

| 30 | 36.31 | Shakeel et al., 2016 | ||

| 35 | 41.27 | Shakeel et al., 2016 | ||

| 40 | 46.92 | Shakeel et al., 2016 | ||

| 45 | 53.35 | Shakeel et al., 2016 | ||

| - | - | ~10 | Cayman Chemical[2] | |

| - | - | ≥42.2 | APExBIO[3] | |

| - | - | 50 (ultrasonication) | MedChemExpress[1] | |

| Ethyl Acetate (EA) | 4.4 | 25 | 11.02 | Shakeel et al., 2016 |

| 30 | 12.53 | Shakeel et al., 2016 | ||

| 35 | 14.24 | Shakeel et al., 2016 | ||

| 40 | 16.19 | Shakeel et al., 2016 | ||

| 45 | 18.41 | Shakeel et al., 2016 | ||

| Acetone | 5.1 | - | Soluble | - |

| Acetonitrile | 5.8 | - | Soluble | - |

| Tetrahydrofuran (THF) | 4.0 | - | Soluble* | - |

| Glycols | ||||

| Ethylene Glycol (EG) | 6.9 | 25 | 9.78 | Shakeel et al., 2016 |

| 30 | 11.12 | Shakeel et al., 2016 | ||

| 35 | 12.65 | Shakeel et al., 2016 | ||

| 40 | 14.39 | Shakeel et al., 2016 | ||

| 45 | 16.36 | Shakeel et al., 2016 | ||

| Propylene Glycol (PG) | - | 25 | 9.33 | Shakeel et al., 2016 |

| 30 | 10.61 | Shakeel et al., 2016 | ||

| 35 | 12.07 | Shakeel et al., 2016 | ||

| 40 | 13.73 | Shakeel et al., 2016 | ||

| 45 | 15.61 | Shakeel et al., 2016 | ||

| Polyethylene Glycol 400 (PEG-400) | - | 25 | 14.95 | Shakeel et al., 2016 |

| 30 | 16.99 | Shakeel et al., 2016 | ||

| 35 | 19.32 | Shakeel et al., 2016 | ||

| 40 | 21.96 | Shakeel et al., 2016 | ||

| 45 | 24.97 | Shakeel et al., 2016 | ||

| Other | ||||

| Transcutol | - | 25 | 13.11 | Shakeel et al., 2016 |

| 30 | 14.90 | Shakeel et al., 2016 | ||

| 35 | 16.94 | Shakeel et al., 2016 | ||

| 40 | 19.26 | Shakeel et al., 2016 | ||

| 45 | 21.90 | Shakeel et al., 2016 |

*While specific quantitative data for acetone, acetonitrile, and tetrahydrofuran were not found in the surveyed literature, this compound is generally described as soluble in polar organic solvents.[4] Cinnamic acid, a structurally related compound, is known to be soluble in acetone.[5][6]

Experimental Protocols: Determining this compound Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask method . This protocol outlines the key steps for determining the solubility of this compound in an organic solvent, followed by quantification using UV-Vis spectrophotometry.

I. Materials and Equipment

-

This compound (high purity, >98%)

-

Organic solvents of interest (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

II. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C) and agitate at a consistent speed (e.g., 150 rpm) for a predetermined equilibration period (typically 24-72 hours). This duration should be sufficient to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the sedimentation of excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the solvent of interest. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. Plot a graph of absorbance versus concentration to generate a standard calibration curve. The curve should exhibit linearity (R² > 0.99).

-

Analysis of Saturated Samples: Dilute the filtered supernatant from the saturated solutions with the same solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted samples.

-

Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted samples. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the undiluted saturated solution.

-

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow of the isothermal shake-flask method.

Relationship Between Solvent Polarity and this compound Solubility

This diagram illustrates the general trend of this compound solubility in relation to the polarity index of the organic solvents at 25°C. Generally, this compound exhibits higher solubility in more polar solvents.

Caption: this compound solubility vs. solvent polarity.

References

Sinapinic Acid: A Comprehensive Technical Guide to its UV Absorbance Spectrum and Wavelength

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapinic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a naturally occurring hydroxycinnamic acid and a member of the phenylpropanoid family. It is widely recognized for its role as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for the analysis of proteins and peptides. Its utility in this application is fundamentally linked to its strong ultraviolet (UV) light absorption properties. This technical guide provides an in-depth exploration of the UV absorbance spectrum of this compound, including its maximum absorbance wavelength (λmax) under various conditions, molar absorptivity, and detailed experimental protocols for its characterization.

Core Principles of UV Absorbance

The UV absorbance of this compound is attributed to the presence of a chromophore, the cinnamic acid moiety, which contains a conjugated system of double bonds and an aromatic ring. This extended π-electron system allows for the absorption of UV radiation, leading to electronic transitions. The specific wavelength of maximum absorbance and the intensity of this absorption are influenced by several factors, including the solvent polarity, pH, and the isomeric form (E or Z) of the acid.

Quantitative UV Absorbance Data for this compound

The UV absorbance characteristics of this compound are highly dependent on the solvent and the protonation state of the molecule. The following table summarizes the key quantitative data for this compound's UV absorbance in various solvents.

| Solvent/Condition | Isomer | Maximum Absorbance Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Methanol (MeOH) | E-isomer | 322 | 13,803 (log ε = 4.14)[1] |

| Methanol (MeOH) | Z-isomer | 317 | 10,233 (log ε = 4.01)[1] |

| Acetonitrile (MeCN) | Not Specified | Not Specified | Not Specified |

| Water-Methanol Solutions | Not Specified | 310 - 325 | Not Specified |

| Aqueous Solution (Neutral) | HSA (Neutral form) | 303 | Not Specified |

| Aqueous Solution (Anionic) | SA⁻ (Anionic form) | 311 | Not Specified |

| Ethanol (EtOH) | Not Specified | ~326 | Not Specified |

| 50% Acetonitrile / 0.1% TFA | Not Specified | 337, 353 | Not Specified |

| Canola Extracts | Not Specified | 322 | Not Specified |

Experimental Protocols

Preparation of this compound Stock Solution

A standard stock solution of this compound is the starting point for most UV-Vis spectroscopic analyses.

Materials:

-

This compound (high purity, ≥98%)

-

Solvent of choice (e.g., methanol, ethanol, acetonitrile, or a buffered aqueous solution)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes

-

Spatula

Procedure:

-

Accurately weigh a precise amount of this compound using an analytical balance.

-

Quantitatively transfer the weighed this compound into a volumetric flask of a known volume.

-

Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the solid. Sonication can be used to aid dissolution if necessary.

-

Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

For applications requiring different concentrations, perform serial dilutions from this stock solution.

Measurement of UV Absorbance Spectrum

This protocol outlines the steps to acquire the UV-Vis absorbance spectrum of a this compound solution.

Instrumentation:

-

UV-Vis Spectrophotometer (double-beam recommended)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium and tungsten/halogen lamps) and allow them to warm up for at least 30 minutes to ensure stable readings.

-

Solvent Blank: Fill a clean quartz cuvette with the same solvent used to prepare the this compound solution. This will serve as the blank or reference.

-

Baseline Correction: Place the blank cuvette in both the sample and reference holders of the spectrophotometer. Perform a baseline correction across the desired wavelength range (e.g., 200-400 nm) to zero the absorbance of the solvent and any imperfections in the cuvettes.

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the this compound solution to be analyzed. Then, fill the cuvette with the this compound solution and place it in the sample holder.

-

Spectrum Acquisition: Scan the absorbance of the sample from the starting to the ending wavelength. The instrument will record the absorbance at each wavelength and generate the UV spectrum.

-

Data Analysis: From the obtained spectrum, determine the wavelength of maximum absorbance (λmax). The absorbance value at this wavelength can be used to calculate the concentration of this compound using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) is known.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual and experimental workflows related to the UV-Vis analysis of this compound.

Caption: Experimental workflow for UV-Vis spectroscopic analysis of this compound.

Caption: Factors influencing the UV absorbance of this compound.

Conclusion

This technical guide provides a comprehensive overview of the UV absorbance properties of this compound, tailored for researchers and professionals in drug development and related scientific fields. The provided quantitative data, detailed experimental protocols, and illustrative diagrams offer a solid foundation for the accurate and reproducible characterization of this important compound. Understanding the nuances of its UV absorbance is critical not only for its application in MALDI-MS but also for its potential use as a UV-filtering agent and in other analytical methodologies.

References

Sinapinic Acid: A Technical Guide for Researchers

An In-depth Examination of its Physicochemical Properties, Biological Activities, and Associated Experimental Protocols

Core Physicochemical Data

Sinapinic acid, a hydroxycinnamic acid derivative, is a naturally occurring phenolic compound found in a variety of plant sources. It is widely utilized in scientific research, notably as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

| Property | Value | Citations |

| CAS Number | 530-59-6 | [1] |

| Molecular Weight | 224.21 g/mol | [2][3] |

| Molecular Formula | C₁₁H₁₂O₅ | |

| IUPAC Name | 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | [3] |

| Synonyms | Sinapic acid, 3,5-Dimethoxy-4-hydroxycinnamic acid |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-tumor, antioxidant, and anti-inflammatory effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-Tumor Activity

This compound has been shown to possess anti-tumor properties by inducing apoptosis in cancer cells.[4][5] In human colon cancer cells (HT-29), it significantly elevates the levels of cleaved caspase-3 and BAX, key proteins in the apoptotic cascade.[2][6]

HDAC Inhibition

This compound acts as a histone deacetylase (HDAC) inhibitor, with an IC50 of 2.27 mM.[4][7] This inhibition leads to an increase in histone acetylation, which can modulate gene expression and induce apoptosis in tumor cells.[8]

Antioxidant and Anti-inflammatory Pathways

This compound demonstrates significant antioxidant properties.[1] It has been shown to ameliorate cardiac dysfunction in diabetic rats by modulating the NF-κB and Nrf2/HO-1 signaling pathways.[9] By downregulating the pro-inflammatory NF-κB pathway and upregulating the antioxidant Nrf2/HO-1 pathway, this compound can mitigate oxidative stress and inflammation.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of this compound.

In Vitro HDAC Inhibitory Assay

This protocol assesses the ability of this compound to inhibit HDAC activity.[8]

Materials:

-

HeLa cells

-

This compound

-

Sodium butyrate (positive control)

-

Fluor-de-Lys HDAC activity assay kit

-

Microplate spectrofluorometer

Procedure:

-

Culture HeLa cells and treat with varying concentrations of this compound, sodium butyrate, or a vehicle control for 6 hours.

-

Lyse the cells and collect the nuclear extract.

-

Perform the HDAC activity assay according to the manufacturer's instructions, using the nuclear extracts.

-

Measure fluorescence with excitation at 360 nm and emission at 460 nm.

-

A decrease in fluorescence signal indicates HDAC inhibition.

Antioxidant Activity Assay (DPPH Method)

This protocol determines the free radical scavenging activity of this compound.[1][10]

Materials:

-

This compound

-

1,1-diphenyl-2-picrylhydrazyl (DPPH)

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a methanolic solution of DPPH (60 µM).

-

Prepare various concentrations of this compound in methanol.

-

Mix equal volumes of the DPPH solution and each this compound solution.

-

Incubate the mixtures in the dark for 2 minutes.

-

Measure the absorbance at 515 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

Cell Viability Assay (XTT Method)

This protocol evaluates the antiproliferative effect of this compound on cancer cell lines.[2]

Materials:

-

HT-29 human colon cancer cells

-

This compound

-

XTT assay kit

-

96-well plate

-

Microplate reader

Procedure:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add the XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Diagrams

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

Caption: Workflow diagrams for key experimental protocols.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. glpbio.com [glpbio.com]

- 6. Anticancer activity of sinapic acid by inducing apoptosis in HT-29 human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. Histone deacetylase (HDAC) inhibitory and antiproliferative activities of phenolic-rich extracts derived from the rhizome of Hydnophytum formicarum Jack.: this compound acts as HDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sinapic acid ameliorates cardiac dysfunction and cardiomyopathy by modulating NF-κB and Nrf2/HO-1 signaling pathways in streptozocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract [mdpi.com]

Methodological & Application

Application Notes and Protocols for Sinapinic Acid Matrix Preparation in MALDI-TOF MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of sinapinic acid (SA) matrix, a crucial step for the successful analysis of high molecular weight proteins and peptides (typically >10,000 Da) using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[1][2][3][4] this compound is favored for its ability to form homogenous crystals and to facilitate the "soft" ionization of large biomolecules, minimizing fragmentation and preserving the integrity of the analyte for accurate mass determination.[4]

Principle of MALDI-TOF MS

MALDI-TOF MS is a mass spectrometry technique that allows for the analysis of large, non-volatile molecules. The analyte is co-crystallized with an excess of a matrix compound, such as this compound. A pulsed laser beam irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase. During this process, the analyte molecules are ionized, typically by protonation. The ionized molecules are then accelerated into a time-of-flight tube, and their mass-to-charge ratio (m/z) is determined based on the time it takes for them to reach the detector.

Figure 1: Principle of MALDI-TOF Mass Spectrometry.

Quantitative Data Summary

The following tables summarize common quantitative parameters for the preparation of this compound matrix solutions.

| Parameter | Recommended Value/Range | Notes |

| Matrix Concentration | 10 mg/mL to Saturated Solution | A saturated solution is often prepared by adding excess matrix to the solvent, vortexing, and using the supernatant.[5] |

| Analyte Concentration | 1 - 100 pmol on target | The optimal amount can vary depending on the analyte and instrument sensitivity. |

| Molar Ratio (Matrix:Analyte) | 1,000:1 to 10,000:1 | A large excess of matrix is crucial for efficient energy transfer and analyte ionization.[6] |

| Sample Spotting Volume | 0.2 - 1.0 µL | The volume depends on the chosen spotting technique and the diameter of the sample spots on the MALDI target plate.[7] |

| Solvent Component | Typical Concentration (%) | Purpose |

| Acetonitrile (ACN) | 30 - 70% | An organic solvent that helps to dissolve the this compound matrix and promotes rapid and uniform co-crystallization with the analyte.[3][7] |

| Ultrapure Water | 30 - 70% | Dissolves the analyte and works in conjunction with ACN to facilitate crystal formation. |

| Trifluoroacetic Acid (TFA) | 0.1% | An acidifier that aids in the protonation and ionization of the analyte molecules.[5][7] |

Experimental Protocols

It is recommended to always use high-purity this compound and proteomics-grade solvents to minimize contaminants that can interfere with the analysis.[5] Matrix solutions should ideally be prepared fresh daily to ensure optimal performance.[5]

Protocol 1: Standard this compound Matrix Solution (10 mg/mL)

This protocol is a good starting point for a wide range of protein analyses.

Materials:

-

This compound (SA), high purity

-

Acetonitrile (ACN), proteomics grade

-

Ultrapure Water (H₂O), proteomics grade

-

Trifluoroacetic Acid (TFA), proteomics grade

-

Microcentrifuge tubes

Procedure:

-

Prepare a solvent mixture of 50% ACN / 50% H₂O with 0.1% TFA. For example, to make 1 mL, combine 500 µL ACN, 499 µL H₂O, and 1 µL TFA.

-

Weigh 10 mg of this compound and place it into a clean microcentrifuge tube.[7]

-

Add 1 mL of the prepared solvent mixture to the tube.

-

Vortex the tube vigorously for at least 1 minute to completely dissolve the this compound.[7]

-

If any particulate matter remains, centrifuge the tube briefly and use the supernatant.

Protocol 2: Saturated this compound Matrix Solution

This method ensures a consistent, saturated matrix solution and is useful when precise concentration is less critical than achieving saturation.

Materials:

-

This compound (SA), high purity

-

Acetonitrile (ACN), proteomics grade

-

Ultrapure Water (H₂O), proteomics grade

-

Trifluoroacetic Acid (TFA), proteomics grade

-

Microcentrifuge tubes

Procedure:

-

Prepare a solvent mixture, for example, 50% ACN / 50% H₂O with 0.1% TFA.

-

Add a small amount of this compound to a microcentrifuge tube (e.g., cover the bottom of a 0.5 mL tube).[5]

-

Add approximately 300 µL of the solvent mixture.[5]

-

Vortex vigorously for 1-2 minutes to ensure the solution is saturated. There should be some undissolved matrix at the bottom of the tube.[5]

-

Centrifuge the tube for 30 seconds to pellet the excess solid matrix.

-

Carefully pipette the supernatant for use, avoiding the undissolved crystals.

Sample Deposition Techniques

The method used to deposit the sample and matrix onto the MALDI target plate is critical for forming high-quality crystals, which directly impacts the quality of the mass spectrum.

Dried Droplet Method

This is the most common and straightforward technique.

Procedure:

-

Mix the analyte solution and the this compound matrix solution. A 1:1 (v/v) ratio is a common starting point.

-

Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.[7]

-

Allow the droplet to air dry completely at room temperature.[7] This will result in the co-crystallization of the analyte and matrix.

-

Once dry, the plate can be loaded into the MALDI-TOF mass spectrometer for analysis.

Thin Layer Method (Two-Layer Method)

This technique can sometimes yield more homogenous crystallization and better results for samples containing detergents or salts.

Procedure:

-

Deposit a small volume (e.g., 0.5 µL) of the this compound matrix solution onto the MALDI target and allow it to dry completely, forming a thin layer of matrix crystals.[7]

-

Deposit 0.5 - 1.0 µL of the analyte solution directly on top of the dried matrix spot.

-

Allow the analyte solution to air dry.

-

Optionally, a second, very small droplet of the matrix solution can be applied on top of the dried analyte spot (the "sandwich" method).[7]

-

Once completely dry, the plate is ready for analysis.

References

- 1. store.bruker.com [store.bruker.com]

- 2. General Method for MALDI-MS Analysis of Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound MALDI Matrix 5 x 10 mg (Sinapic Acid) - this compound (SA) MALDI-MS Matrix - ProteoChem [proteochem.com]

- 4. Rutgers_MS_Home [react.rutgers.edu]

- 5. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 7. proteochem.com [proteochem.com]

Preparation of a Saturated Sinapinic Acid Solution: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the preparation of a saturated solution of sinapinic acid, a critical matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly in the analysis of proteins and peptides. These guidelines are intended for researchers, scientists, and drug development professionals to ensure consistent and reproducible results.

Application Notes

This compound (3,5-dimethoxy-4-hydroxycinnamic acid) is a widely used matrix in MALDI-MS due to its strong absorption at the nitrogen laser wavelength (337 nm) and its ability to co-crystallize with a variety of analytes, facilitating their ionization. The preparation of a saturated solution is a common and effective method for achieving optimal matrix-analyte co-crystallization, which is crucial for generating high-quality mass spectra.

Solvent Selection: The choice of solvent is critical for preparing an effective this compound solution. A combination of organic and aqueous solvents is typically used to balance the solubility of the matrix and the analyte. The most common solvent system is a 1:1 (v/v) mixture of acetonitrile (ACN) and water, with the addition of a small amount of trifluoroacetic acid (TFA), typically 0.1%.[1][2] Acetonitrile effectively dissolves this compound, while the water content aids in dissolving the analyte. TFA acidifies the solution, which can improve the ionization efficiency of peptides and proteins.

Solution Stability: It is highly recommended to prepare this compound solutions fresh daily.[2] Aqueous solutions of this compound are susceptible to degradation, which can compromise the quality of the MALDI-MS analysis. Storing aqueous solutions for more than one day is not advised.[3] For longer-term storage, it is best to store the solid, crystalline this compound at -20°C.

Considerations for Saturation: A "saturated" solution for MALDI matrix preparation is typically achieved by adding an excess of solid this compound to the solvent and using the supernatant. This ensures that the maximum amount of matrix is dissolved, leading to a high concentration that facilitates rapid and uniform crystal formation upon drying on the MALDI target plate. While precise quantitative solubility in mixed solvents is not always readily available, the protocols provided below are well-established for producing effective MALDI matrices.

Quantitative Data Summary

The following table summarizes the available solubility data for this compound in various solvents. It is important to note that the solubility in the commonly used acetonitrile/water/TFA mixture for MALDI is not precisely defined in the literature but is understood to be in excess of 10 mg/mL.

| Solvent System | Approximate Solubility | Reference |

| 50% Acetonitrile, 50% Water, 0.1% TFA | > 10 mg/mL (Working Concentration) | [1] |

| DMSO | ~ 10 mg/mL | [3] |

| Dimethyl formamide | ~ 10 mg/mL | [3] |

| Water | 0.226 mg/mL | [4] |

| 0.1 N HCl | 0.209 mg/mL | [4] |

| Dioxane | 1 g / 10 mL (hot) | [5] |

Experimental Protocols

This section provides a detailed protocol for the preparation of a saturated this compound solution for use as a MALDI matrix.

Materials:

-

This compound (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Ultrapure water (e.g., Milli-Q or equivalent)

-

Trifluoroacetic acid (TFA), sequencing grade

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Pipettes and sterile tips

Protocol for Saturated this compound Solution in ACN/Water/TFA:

-

Prepare the Solvent Mixture: In a clean container, prepare the required volume of the solvent mixture consisting of 50% acetonitrile, 50% ultrapure water, and 0.1% trifluoroacetic acid (v/v/v). For example, to prepare 1 mL of solvent, combine 500 µL of acetonitrile, 500 µL of water, and 1 µL of TFA.

-

Add this compound: Add an excess amount of solid this compound to a 1.5 mL microcentrifuge tube. A small scoop using a spatula, ensuring a visible amount of solid at the bottom of the tube, is sufficient.

-

Add Solvent: Add 1 mL of the prepared solvent mixture to the microcentrifuge tube containing the solid this compound.

-

Vortex Vigorously: Tightly cap the tube and vortex it vigorously for at least 1 minute to ensure thorough mixing and to facilitate the dissolution of the this compound.

-

Centrifuge (Optional but Recommended): To ensure that no solid particles are transferred to the MALDI plate, centrifuge the tube at a low speed (e.g., 1000 x g) for 1 minute to pellet the undissolved solid.

-

Use the Supernatant: Carefully pipette the supernatant, which is the saturated this compound solution, for your MALDI-MS sample preparation. Avoid disturbing the pellet of undissolved solid.

-

Fresh Preparation: It is crucial to prepare this solution fresh before each use for optimal performance.

Visualizations